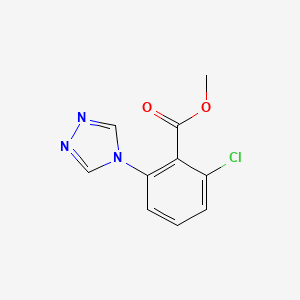

Methyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate typically involves the reaction of 2-chloro-6-nitrobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with triethyl orthoformate to yield the triazole ring. The final step involves esterification with methanol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Formation of various substituted triazole derivatives.

Oxidation: Formation of oxidized triazole derivatives.

Reduction: Formation of reduced triazole derivatives.

Hydrolysis: Formation of 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoic acid.

Scientific Research Applications

Methyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate has several scientific research applications:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

Agriculture: Investigated for its potential use as a fungicide or herbicide.

Materials Science: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The triazole ring is known to interact with various biological targets, including proteins and nucleic acids, which can modulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

- Methyl-1H-1,2,4-triazole-3-carboxylate

- 5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone

Uniqueness

Methyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the ester group can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

Methyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate (CAS Number: 54583960) is a compound that has garnered attention due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H8ClN3O2. The compound consists of a methyl ester functional group and a triazole ring attached to a chlorobenzoate structure. The presence of the chlorine atom at the 2-position of the benzoate moiety and the triazole substituent at the 6-position contribute to its distinctive chemical properties and biological activities.

Antifungal Properties

Compounds containing triazole moieties are well-known for their antifungal activities. This compound has shown promising results in inhibiting various fungal strains. Research indicates that it may function by disrupting fungal cell membrane integrity and inhibiting ergosterol synthesis, a critical component of fungal cell membranes.

Antimicrobial Activity

In addition to antifungal properties, this compound exhibits broad-spectrum antimicrobial activity. Studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and protein production.

Cytotoxicity and Anticancer Potential

Recent investigations into the cytotoxic effects of this compound have revealed its potential as an anticancer agent. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The triazole ring may play a crucial role in enhancing its anticancer properties by interacting with specific cellular targets involved in cell proliferation and survival.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Nucleophilic Substitution : The chlorobenzoate is treated with an appropriate triazole derivative under basic conditions.

- Esterification : Reaction of chlorobenzoic acid with methanol in the presence of an acid catalyst followed by condensation with a triazole derivative.

These methods allow for the efficient production of the compound while maintaining high purity levels.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl benzoate | Simple benzoate structure | Commonly used as a solvent |

| 1,2,4-Triazole | Contains only triazole ring | Known for broad-spectrum antifungal activity |

| Chlorobenzoic acid | Chlorine substitution on benzoic acid | Used in manufacturing dyes and pharmaceuticals |

| Benzothiazole derivatives | Contains both benzene and thiazole rings | Exhibits diverse biological activities including anti-tubercular effects |

This compound stands out due to its combination of chlorinated aromatic and triazole functionalities which enhances its potential applications in medicinal chemistry compared to simpler derivatives.

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

- Antifungal Efficacy : A study evaluated its effectiveness against Candida albicans and Aspergillus niger, revealing significant inhibitory effects at low concentrations.

- Antimicrobial Testing : Another investigation focused on its antibacterial properties against Staphylococcus aureus and Escherichia coli, demonstrating notable bactericidal activity.

- Cytotoxicity Assays : Research involving various cancer cell lines showed that this compound induced apoptosis through mitochondrial pathways.

Properties

Molecular Formula |

C10H8ClN3O2 |

|---|---|

Molecular Weight |

237.64 g/mol |

IUPAC Name |

methyl 2-chloro-6-(1,2,4-triazol-4-yl)benzoate |

InChI |

InChI=1S/C10H8ClN3O2/c1-16-10(15)9-7(11)3-2-4-8(9)14-5-12-13-6-14/h2-6H,1H3 |

InChI Key |

DJHSRGOVBMJWAO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1Cl)N2C=NN=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.